(E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, more commonly known as TG6-10-1 in scientific literature, is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2. [, ] It demonstrates favorable pharmacokinetic properties allowing for in vivo use, including brain permeability, making it a valuable tool for studying central nervous system diseases. [, ] TG6-10-1 is primarily utilized in preclinical research to investigate the role of the EP2 receptor in various pathological conditions and to explore its potential as a therapeutic target.
While the provided abstracts do not detail the specific synthesis method for TG6-10-1, they highlight that lead optimization studies led to its development, along with several other novel EP2 antagonists. [] These studies focused on improving upon the properties of a previous EP2 antagonist, TG6-10-1. The modifications aimed to enhance water solubility, brain penetration, potency, and selectivity for the EP2 receptor. []
TG6-10-1 acts as a selective antagonist of the prostaglandin E2 receptor subtype EP2. [, , ] This means it binds to the EP2 receptor and blocks the binding of its natural ligand, prostaglandin E2 (PGE2). [, ] By inhibiting the EP2 receptor, TG6-10-1 disrupts the downstream signaling cascade initiated by PGE2, ultimately mitigating its effects. [, ] This mechanism is particularly relevant in the context of neuroinflammation and neurodegeneration, where PGE2, acting through EP2, can exacerbate neuronal damage. [, , , , ]
Status Epilepticus: TG6-10-1 administration in rodent models of status epilepticus (SE) resulted in reduced delayed mortality, accelerated recovery from weight loss, reduced brain inflammation, prevention of blood-brain barrier opening, and neuroprotection in the hippocampus. [] Notably, it achieved these effects without altering the acute seizure activity. [] This suggests a potential role for EP2 antagonists like TG6-10-1 as adjunctive therapy for SE, targeting the associated brain inflammation and damage. []
Excitotoxicity and Ischemic Injury: TG6-10-1 mitigated neuronal excitotoxicity in rat hippocampal cultures exposed to N-methyl-d-aspartate and glycine. [] Furthermore, in a mouse model of transient ischemia (stroke), post-stroke administration of TG6-10-1 reduced neurological deficits and infarct volumes while also downregulating inflammatory cytokines in the brain. [] These findings highlight the potential of EP2 inhibition as a therapeutic strategy for excitotoxic and ischemic brain injury. []
Glioma Treatment: Research suggests that selective EP2 antagonists, including TG6-10-1, could be effective for treating gliomas. [] While the specific mechanisms require further investigation, this finding opens up a new avenue for glioma treatment strategies. []
Febrile Seizures and Epileptogenesis: While TG6-10-1 did not significantly affect spike-series provoked by experimental febrile status epilepticus (eFSE) in rat pups, the research underscores the complex interplay between glial-neuronal networks in epileptogenesis. []
Chicken Follicle Development: Studies in chickens demonstrate that the postovulatory follicle (POF) secretes PGE2, which promotes the development of prehierarchical follicles via EP2 signaling. [] The study found that TG6-10-1, by blocking EP2, prevented the POF-stimulating effect on follicle growth. [] This highlights the role of the PGE2-EP2 pathway in avian reproductive physiology. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6